molecular formula C18H22N4O6 B13103863 2-(6-Nitro-2-quinazolinyl)imidodicarbonicacid1,3-bis(1,1-dimethylethyl)ester

2-(6-Nitro-2-quinazolinyl)imidodicarbonicacid1,3-bis(1,1-dimethylethyl)ester

Cat. No.: B13103863
M. Wt: 390.4 g/mol
InChI Key: WGAMLOWEZPEKAP-UHFFFAOYSA-N
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Description

2-(6-Nitro-2-quinazolinyl)imidodicarbonicacid1,3-bis(1,1-dimethylethyl)ester is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of a quinazoline ring, a nitro group, and an imidodicarbonic acid ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Nitro-2-quinazolinyl)imidodicarbonicacid1,3-bis(1,1-dimethylethyl)ester typically involves multiple steps, starting with the preparation of the quinazoline core. The nitro group is introduced through nitration reactions, and the imidodicarbonic acid ester moiety is formed via esterification reactions. Common reagents used in these reactions include nitric acid, sulfuric acid, and various organic solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(6-Nitro-2-quinazolinyl)imidodicarbonicacid1,3-bis(1,1-dimethylethyl)ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(6-Nitro-2-quinazolinyl)imidodicarbonicacid1,3-bis(1,1-dimethylethyl)ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Nitro-2-quinazolinyl)imidodicarbonicacid1,3-bis(1,1-dimethylethyl)ester involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. The quinazoline ring can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Amino-2-quinazolinyl)imidodicarbonicacid1,3-bis(1,1-dimethylethyl)ester
  • 2-(6-Methyl-2-quinazolinyl)imidodicarbonicacid1,3-bis(1,1-dimethylethyl)ester
  • 2-(6-Chloro-2-quinazolinyl)imidodicarbonicacid1,3-bis(1,1-dimethylethyl)ester

Uniqueness

2-(6-Nitro-2-quinazolinyl)imidodicarbonicacid1,3-bis(1,1-dimethylethyl)ester is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group can participate in redox reactions, leading to the formation of reactive intermediates that can modulate various biological pathways .

Properties

Molecular Formula

C18H22N4O6

Molecular Weight

390.4 g/mol

IUPAC Name

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(6-nitroquinazolin-2-yl)carbamate

InChI

InChI=1S/C18H22N4O6/c1-17(2,3)27-15(23)21(16(24)28-18(4,5)6)14-19-10-11-9-12(22(25)26)7-8-13(11)20-14/h7-10H,1-6H3

InChI Key

WGAMLOWEZPEKAP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=NC=C2C=C(C=CC2=N1)[N+](=O)[O-])C(=O)OC(C)(C)C

Origin of Product

United States

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